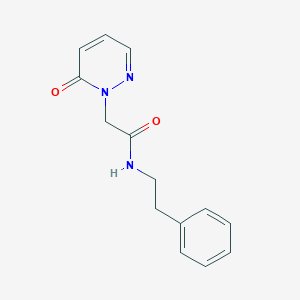

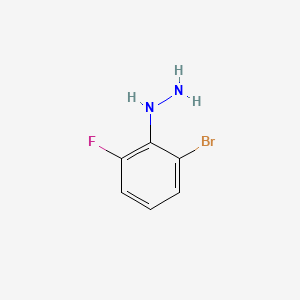

![molecular formula C23H22N4O2S2 B2841723 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 578748-60-4](/img/structure/B2841723.png)

3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecule’s structure is likely to be largely defined by its aromatic rings (the phenyl and thiazole rings) and the tetrahydrothienoquinoline ring system. The presence of the amino group could make it a potential site for protonation, affecting its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group could undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of an amino group could make it basic, and the aromatic rings could contribute to its stability .Scientific Research Applications

Potential Therapeutic Applications

- Neuroprotective Properties : A synthesized quinoline alkaloid, 2-(Quinoline-8-carboxamido)benzoic acid, derived from a similar structural class, demonstrated significant neuroprotective effects in a Caenorhabditis elegans model of Parkinson's disease. This compound ameliorated dopaminergic neurodegeneration induced by 1-methyl-4-phenylpyridinium (MPP+), suggesting its potential as a therapeutic agent for Parkinson's disease due to its ability to modulate the formation of neurotoxic α-synuclein oligomers (Lee et al., 2022).

Biological Activity and Pharmacological Effects

- Anticonvulsant Activity : Research on quinoline derivatives, specifically 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones, revealed significant anticonvulsant activity along with low toxicity, indicating their potential in developing treatments for seizure disorders. One compound in this series showed promising results in both anti-MES potency tests and toxicity evaluations, suggesting its potential as a safer alternative to conventional anticonvulsant drugs (Hong-Guang Jin et al., 2006).

- Anti-Inflammatory Effects : A series of quinoline-3-carboxamides and quinazoline derivatives, developed from potent bone resorption inhibitors, demonstrated potent anti-inflammatory effects in models of adjuvant arthritis (AA) in rats. This suggests their potential utility as disease-modifying antirheumatic drugs (DMARDs), with specific compounds showing promising results in terms of efficacy and safety profile (Baba et al., 1996).

Mutagenicity and Carcinogenicity Studies

- Mutational Characteristics of Carcinogens : Studies on the mutational spectra of carcinogenic heterocyclic amines (HCAs) in the colon of Big Blue mice showed that G:C to T:A transversions predominated, with distinct mutational hot spots for different HCAs. This research helps in understanding the mutagenic effects of HCAs, contributing to risk assessments and the development of strategies to mitigate exposure to such compounds (Okonogi et al., 1997).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S2/c1-2-29-14-9-7-13(8-10-14)17-15-5-3-4-6-16(15)26-22-18(17)19(24)20(31-22)21(28)27-23-25-11-12-30-23/h7-12H,2-6,24H2,1H3,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDNQERZXYNWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=NC=CS5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)

![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)